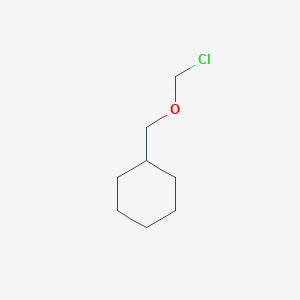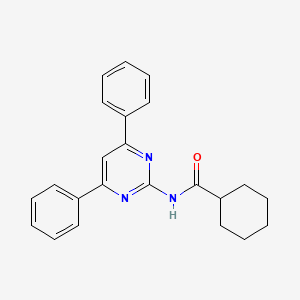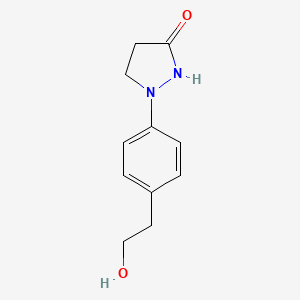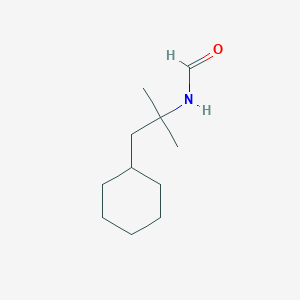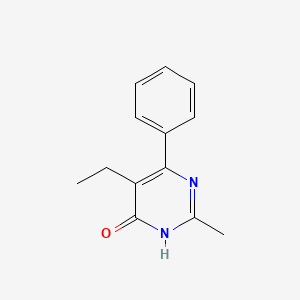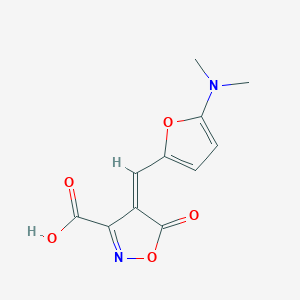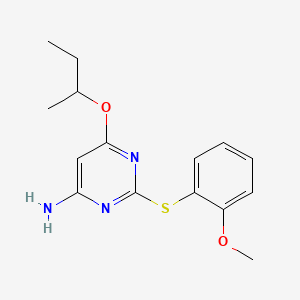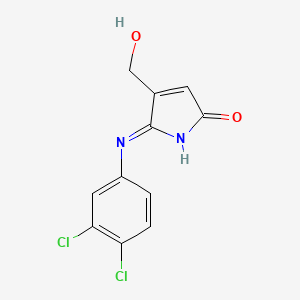
5-Bromo-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a fluoropyrrolidine moiety, and an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Fluoropyrrolidine Introduction: The fluoropyrrolidine moiety is incorporated through nucleophilic substitution reactions, often using fluoropyrrolidine and a suitable leaving group.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it suitable for the development of novel materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chloropyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
918494-77-6 |
|---|---|
Fórmula molecular |
C13H13BrFN3O3S |
Peso molecular |
390.23 g/mol |
Nombre IUPAC |
5-bromo-3-(3-fluoropyrrolidin-1-yl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O3S/c14-7-1-2-10-9(5-7)12(11(17-10)13(16)19)22(20,21)18-4-3-8(15)6-18/h1-2,5,8,17H,3-4,6H2,(H2,16,19) |
Clave InChI |
ASOVTUUGFRTWOM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


